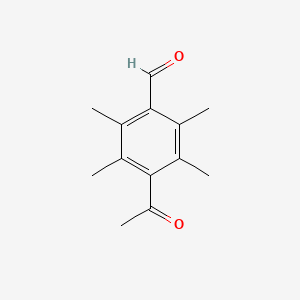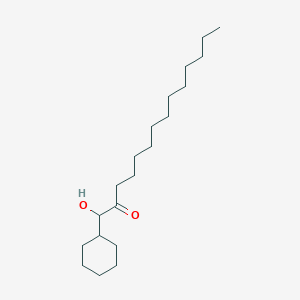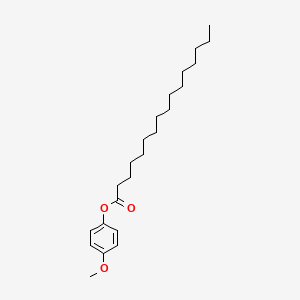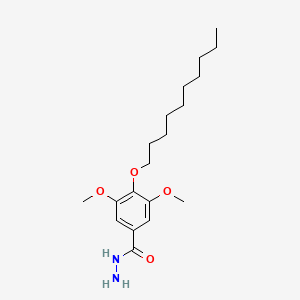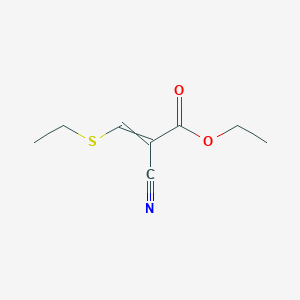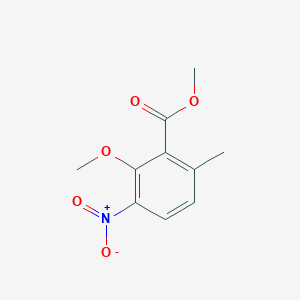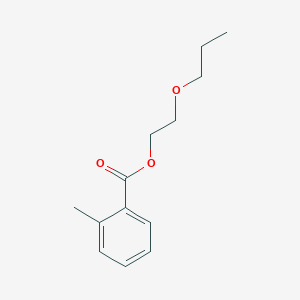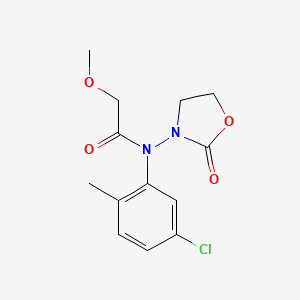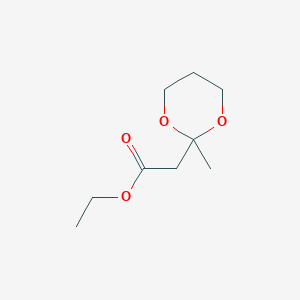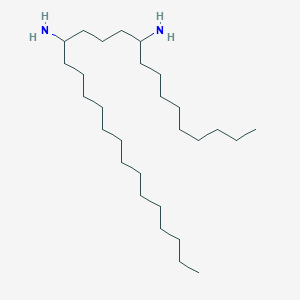![molecular formula C38H32Cl2F6N2O6S2 B14376364 1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] CAS No. 88465-19-4](/img/structure/B14376364.png)
1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] is a complex organic compound featuring multiple functional groups, including nitro, chloro, and trifluoromethyl groups. This compound is notable for its unique structural arrangement, which combines cyclohexane rings with aromatic systems and sulfur linkages.
Métodos De Preparación
The synthesis of 1,1’-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexane derivatives, followed by the introduction of nitro and chloro groups through nitration and halogenation reactions, respectively. The final step involves the formation of the disulfide linkage and the trifluoromethylation of the aromatic rings. Industrial production methods may employ catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Addition: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing new substituents onto the benzene rings.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the chloro and trifluoromethyl groups can engage in various types of chemical interactions. The disulfide linkage allows the compound to form stable complexes with other molecules, influencing its overall reactivity and biological activity.
Comparación Con Compuestos Similares
Similar compounds include other disulfide-linked aromatic systems and cyclohexane derivatives. For example:
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: A simpler disulfide-linked aromatic compound.
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: A cyclohexane derivative with a different linkage.
The uniqueness of 1,1’-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] lies in its combination of functional groups and structural complexity, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88465-19-4 |
|---|---|
Fórmula molecular |
C38H32Cl2F6N2O6S2 |
Peso molecular |
861.7 g/mol |
Nombre IUPAC |
2-chloro-1-[3-[1-[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]cyclohexyl]disulfanyl]cyclohexyl]-4-nitrophenoxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C38H32Cl2F6N2O6S2/c39-29-19-23(37(41,42)43)7-13-33(29)53-25-9-11-31(47(49)50)27(21-25)35(15-3-1-4-16-35)55-56-36(17-5-2-6-18-36)28-22-26(10-12-32(28)48(51)52)54-34-14-8-24(20-30(34)40)38(44,45)46/h7-14,19-22H,1-6,15-18H2 |
Clave InChI |
WYSXJYQKUFPLAK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)[N+](=O)[O-])SSC4(CCCCC4)C5=C(C=CC(=C5)OC6=C(C=C(C=C6)C(F)(F)F)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


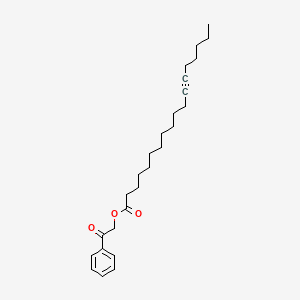
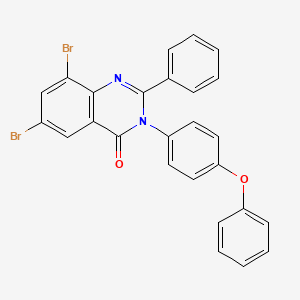
![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
